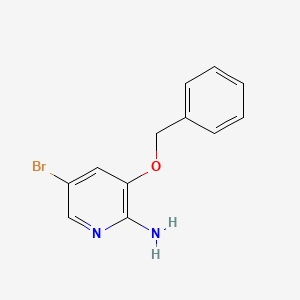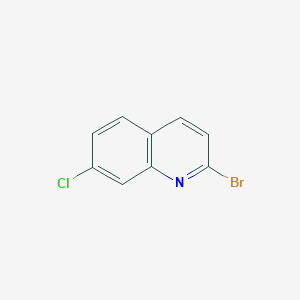
3-(Benzyloxy)-2'-cyanobiphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(Benzyloxy)-2'-cyanobiphenyl" is a biphenyl derivative that is of interest due to its potential applications in organic electronics and materials science. Biphenyl structures are known for their rigidity and planarity, which can be advantageous in the formation of liquid crystalline and conductive materials. The presence of a benzyloxy group and a cyano group in the compound suggests that it may have unique electronic properties, making it a candidate for further study in the context of synthetic organic chemistry and materials development.
Synthesis Analysis
The synthesis of biphenyl derivatives can be achieved through various methods, including cross-coupling reactions. For instance, a noncatalytic synthetic approach to 2- and 3-substituted 4,4'-dicyanobiphenyls has been described, which could potentially be adapted for the synthesis of "this compound" . Additionally, the synthesis of unsymmetrical m-terphenyls through a novel cyclization of 3-acyloxy-1,5-enynes in the presence of PtI2, involving a benzyl group migration, could provide insights into the synthetic strategies for introducing benzyloxy groups into biphenyl structures .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by the dihedral angle between the two phenyl rings, which can influence the compound's electronic and photophysical properties. For example, the crystal structure of a polysubstituted benzene derivative has been determined, showing that substituents such as methyl, cyano, and amino groups can be nearly coplanar with the connected benzene ring, while larger groups like nitro can cause twisting . This information is relevant for understanding the potential conformational characteristics of "this compound."
Chemical Reactions Analysis
Biphenyl derivatives can undergo various chemical reactions, including annulation reactions, which are useful for constructing complex cyclic skeletons. A [3 + 2] annulation reaction using 2-cyanophenylboronic acid with alkynes or alkenes has been developed to afford substituted indenones or indanones . Such reactions could be pertinent when considering the reactivity of the cyano group in "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are influenced by their substituents. For example, the electrochemical and photophysical properties of benzothiaphospholes have been reported, with some molecules exhibiting reversible 1-electron reductions . Similarly, the electronic properties of "this compound" could be explored through electrochemical studies. The influence of substituents on transition temperatures and dielectric properties has also been investigated in fluoro-substituted cyanobiphenyl derivatives , which could provide a comparative basis for understanding the properties of "this compound."
Scientific Research Applications
Anti-Inflammatory Applications
The compound has been investigated for its potential in the development of anti-inflammatory agents. For instance, derivatives of 2-(2-arylphenyl)benzoxazole, which can be synthesized from similar biphenyl structures, have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These derivatives exhibit comparable or superior anti-inflammatory potency to some clinically used NSAIDs (Seth et al., 2014).
Synthesis of Pyrazoles and Benzoxazines
Research has explored the synthesis of various heterocyclic compounds, such as pyrazoles and benzoxazines, from biphenyl derivatives. These compounds are significant due to their diverse biological activities and applications in material science. For example, 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles were synthesized from reactions involving 2-styrylchromones, demonstrating the versatility of biphenyl structures in organic synthesis (Pinto et al., 1999).
Material Science and Liquid Crystals
In the field of materials science, derivatives of cyanobiphenyls have been used to study the effect of fluoro-substitution on the dielectric properties of liquid crystals. This research is crucial for the development of materials with specific optical and electronic properties (Gray et al., 1989).
Catalytic Applications
The compound has also been used in catalytic applications, particularly in the synthesis of naphthalene and benzoxazine derivatives through palladium-catalyzed annulation reactions. These reactions highlight the role of such compounds in facilitating the synthesis of complex organic molecules (Tian et al., 2003).
Luminescent Properties
Lanthanide coordination compounds involving derivatives of 4-benzyloxy benzoic acid have been studied for their photophysical properties. This research is significant for the development of materials with specific luminescent properties, which have applications in sensors, displays, and lighting (Sivakumar et al., 2010).
Mechanism of Action
Mode of Action
It’s worth noting that the compound’s structure suggests it may participate in reactions such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The compound’s potential involvement in suzuki–miyaura cross-coupling suggests it may influence pathways involving carbon–carbon bond formation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of 3-(Benzyloxy)-2’-cyanobiphenyl.
properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c21-14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)22-15-16-7-2-1-3-8-16/h1-13H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVXASRYRVROFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602457 |
Source


|
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893736-92-0 |
Source


|
| Record name | 3′-(Phenylmethoxy)[1,1′-biphenyl]-2-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893736-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(tert-Butoxycarbonyl)amino]nicotinic acid](/img/structure/B1286672.png)











